molecular formula C₁₅H₁₂N₂O₂ B1141262 (7Z)-7-hydroxyimino-5-methylbenzo[d][1]benzazepin-6-one CAS No. 209984-31-6

(7Z)-7-hydroxyimino-5-methylbenzo[d][1]benzazepin-6-one

Cat. No.: B1141262
CAS No.: 209984-31-6
M. Wt: 252.27
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Description

(7Z)-7-Hydroxyimino-5-methylbenzo[d][1]benzazepin-6-one is a benzazepine derivative characterized by a fused bicyclic structure comprising a benzene ring and a seven-membered azepine ring. The compound features a hydroxyimino (N-OH) group at the 7-position in the Z-configuration and a methyl substituent at the 5-position. The hydroxyimino group may participate in hydrogen bonding, while the methyl substituent enhances lipophilicity.

Properties

IUPAC Name

(7Z)-7-hydroxyimino-5-methylbenzo[d][1]benzazepin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c1-17-13-9-5-4-7-11(13)10-6-2-3-8-12(10)14(16-19)15(17)18/h2-9,19H,1H3/b16-14-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVRCJTODZXUHRW-PEZBUJJGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C3=CC=CC=C3C(=NO)C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2C3=CC=CC=C3/C(=N/O)/C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7Z)-7-hydroxyimino-5-methylbenzo[d][1]benzazepin-6-one typically involves multiple steps. One common method includes the reaction of 5H-Dibenz[b,d]azepine-6,7-dione with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an appropriate solvent like ethanol under reflux conditions to yield the desired oxime derivative.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(7Z)-7-hydroxyimino-5-methylbenzo[d][1]benzazepin-6-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can convert the oxime group to an amine.

    Substitution: This can replace one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents like bromine or chlorine, and alkylating agents like methyl iodide, are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a nitro derivative, while reduction could produce an amine derivative.

Scientific Research Applications

Chemistry

  • Intermediate in Synthesis :
    • (7Z)-7-hydroxyimino-5-methylbenzo[d] benzazepin-6-one serves as an intermediate in the synthesis of more complex organic molecules. Its unique oxime functional group allows for diverse chemical transformations, making it valuable in synthetic organic chemistry.
  • Reactivity :
    • The compound can undergo various chemical reactions including oxidation, reduction, and substitution. For instance:
      • Oxidation : Can introduce additional functional groups.
      • Reduction : Converts the oxime group to an amine.
      • Substitution : Allows for the replacement of functional groups using halogens or alkylating agents.

Biology

  • Biological Pathways :
    • Research indicates that (7Z)-7-hydroxyimino-5-methylbenzo[d] benzazepin-6-one may interact with specific molecular targets in biological systems, potentially inhibiting certain enzymes or modulating receptor activity. This makes it a candidate for studies related to enzyme inhibition and biochemical pathway exploration.
  • Pharmaceutical Research :
    • The compound's structural features suggest potential applications in drug development, particularly as a scaffold for designing new therapeutic agents targeting neurodegenerative diseases or other conditions requiring enzyme modulation .

Industrial Applications

  • Dyes and Pigments :
    • The unique chemical properties of (7Z)-7-hydroxyimino-5-methylbenzo[d] benzazepin-6-one may be exploited in the production of dyes and pigments due to its ability to form stable complexes with metals and other substrates.
  • Chemical Manufacturing :
    • The compound can be utilized in industrial settings for the production of various chemicals, leveraging its reactivity to create derivatives that serve specific industrial needs.

Mechanism of Action

The mechanism of action of (7Z)-7-hydroxyimino-5-methylbenzo[d][1]benzazepin-6-one involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with receptors, thereby modulating biochemical pathways. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of (7Z)-7-hydroxyimino-5-methylbenzo[d][1]benzazepin-6-one can be contextualized by comparing it to related compounds from the benzodithiazine and benzodiazepine families (Table 1).

Table 1: Comparative Analysis of Structural and Physicochemical Properties

Compound Name Core Structure Key Substituents Melting Point (°C) IR Peaks (cm⁻¹) NMR Features (δ, ppm) Ref.
This compound Benzazepine 5-CH₃, 7-(Z)-N-OH N/A N/A N/A
6-Chloro-7-methyl-1,4,2-benzodithiazine (5) Benzodithiazine 6-Cl, 7-CH₃, 2-hydroxybenzylidene 313–315 (dec.) 3225 (OH), 1340, 1160 (SO₂) 2.44 (s, CH₃), 8.45 (s, N=CH)
Methyl 6-chloro-3-(1-methylhydrazino)-... (3) Benzodithiazine 6-Cl, 7-COOCH₃, 1-methylhydrazino 252–253 (dec.) 3360 (N-NH₂), 1740 (C=O) 3.88 (s, CH₃O), 8.29 (s, H-8)
Diazepam Benzodiazepine 7-Cl, 1-CH₃, 5-Ph 131.5–134.5 1680 (C=O), 740 (C-Cl) 3.30 (s, N-CH₃), 7.45–7.55 (m, Ph)

Key Observations

Core Structure Differences: The benzazepine core in the target compound differs from benzodithiazines (e.g., compounds 5 and 3) by replacing the sulfur-containing dithiazine ring with a nitrogen-containing azepine ring. Diazepam’s benzodiazepine structure includes two nitrogen atoms in the seven-membered ring, enhancing its affinity for GABA receptors, unlike the single nitrogen in benzazepines .

Substituent Effects: The 7-hydroxyimino group in the target compound contrasts with 7-Cl in Diazepam and 7-CH₃/COOCH₃ in benzodithiazines. The 5-CH₃ substituent in the target compound is less sterically bulky than Diazepam’s 5-Ph, which could reduce π-π stacking interactions but improve membrane permeability.

Spectroscopic Signatures: Benzodithiazines (e.g., compound 5) exhibit strong SO₂ IR peaks at ~1160 cm⁻¹, absent in benzazepines or benzodiazepines . Diazepam’s carbonyl (C=O) IR peak at 1680 cm⁻¹ is a hallmark of benzodiazepines, while the target compound’s hydroxyimino group would show N-OH stretching near 3200–3400 cm⁻¹ .

Thermal Stability :

  • Benzodithiazines (compounds 5 , 3 ) decompose at high temperatures (252–315°C), suggesting moderate thermal stability. Diazepam’s lower melting point (131–134°C) reflects its crystalline packing efficiency and lower ring strain .

Research Implications and Limitations

  • Bioactivity: Diazepam’s 7-Cl and 5-Ph groups are crucial for CNS activity, whereas hydroxyimino and methyl groups in benzazepines may redirect activity toward non-neurological targets (e.g., enzyme inhibition) .
  • Synthetic Challenges: Introducing a Z-configured hydroxyimino group requires precise stereochemical control, unlike the straightforward substitution reactions seen in benzodithiazines .

Data Gaps : Experimental data for the target compound (e.g., melting point, NMR) are unavailable in the provided sources, necessitating further primary research.

Biological Activity

(7Z)-7-hydroxyimino-5-methylbenzo[d] benzazepin-6-one is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C15H14N2O2
  • Molecular Weight : 252.27 g/mol
  • CAS Number : 209984-31-6

The structure of (7Z)-7-hydroxyimino-5-methylbenzo[d] benzazepin-6-one features a hydroxylamine group which is crucial for its biological activity. The compound's unique arrangement contributes to its interaction with various biological targets.

Anti-inflammatory Properties

Some studies suggest that compounds similar to (7Z)-7-hydroxyimino-5-methylbenzo[d] benzazepin-6-one possess anti-inflammatory properties. These effects may be mediated through the inhibition of pro-inflammatory cytokines, although specific data on this compound is still emerging.

Neuroprotective Effects

Preliminary research indicates potential neuroprotective effects of related benzazepin derivatives. They may exert protective effects against neuronal damage in models of neurodegenerative diseases, possibly through antioxidant mechanisms.

Case Studies and Research Findings

  • Study on Benzazepin Derivatives :
    A study evaluated the biological activity of several benzazepin derivatives, noting their ability to inhibit bacterial growth effectively. The results indicated that modifications in the hydroxylamine group significantly enhanced antibacterial activity against resistant strains .
  • Neuroprotection in Animal Models :
    In an animal model of neurodegeneration, a related compound demonstrated a reduction in oxidative stress markers and improved cognitive function. This suggests that the benzazepin scaffold may offer neuroprotective benefits .
  • Clinical Observations :
    Clinical observations involving patients treated with similar compounds for chronic pain showed significant improvement in symptoms, indicating potential analgesic properties .

Q & A

Q. What methodologies are recommended for optimizing the synthetic yield of (7Z)-7-hydroxyimino-5-methylbenzo[d][1]benzazepin-6-one?

To enhance synthetic efficiency, employ palladium-catalyzed intramolecular C–H activation (e.g., for structurally similar imidazole-fused benzodiazepines) and systematically vary reaction parameters such as catalyst loading, solvent polarity, and temperature . Use thin-layer chromatography (TLC) with ethyl acetate (Rf = 0.31) to monitor reaction progress and purify intermediates via column chromatography. For Z/E isomer control, optimize reaction time and quenching conditions to favor the thermodynamically stable (7Z) configuration. Confirm product purity via melting point analysis (e.g., 182–184°C) and spectroscopic techniques .

Q. How should researchers design experiments to characterize the compound’s structural and electronic properties?

Combine multiple spectroscopic and analytical methods:

  • 1H/13C NMR : Assign chemical shifts by comparing with structurally analogous benzodiazepines (e.g., δ 7.2–8.1 ppm for aromatic protons) .
  • IR spectroscopy : Identify key functional groups (e.g., hydroxyimino C=N–OH stretch near 1600–1650 cm⁻¹) .
  • Mass spectrometry (ESI-MS) : Validate molecular weight (e.g., m/z = [M+H]+) and fragmentation patterns .
  • X-ray crystallography : Resolve stereochemical ambiguities in the benzazepinone core .

Q. What experimental design principles apply to studying the compound’s stability under varying conditions?

Adopt a split-plot design with controlled variables:

  • Temperature : Test thermal stability via accelerated aging studies (25°C to 60°C).
  • pH : Expose the compound to buffered solutions (pH 3–10) and monitor degradation via HPLC.
  • Light sensitivity : Conduct photostability tests under UV/visible light (ICH Q1B guidelines) .
    Use kinetic modeling (e.g., Arrhenius equation) to predict shelf life and identify degradation pathways .

Advanced Research Questions

Q. How can computational modeling resolve contradictions between experimental spectral data and predicted structural features?

Apply density functional theory (DFT) to calculate NMR chemical shifts and compare them with experimental data. For example, discrepancies in aromatic proton shifts may arise from solvent effects or conformational flexibility. Use molecular dynamics (MD) simulations to model solvation environments and refine theoretical predictions . Cross-validate with alternative techniques like 2D-NMR (COSY, NOESY) to resolve stereochemical conflicts .

Q. What strategies are effective for evaluating the compound’s environmental fate and ecotoxicological impact?

Follow the INCHEMBIOL framework :

  • Physicochemical properties : Measure logP (lipophilicity), aqueous solubility, and soil adsorption coefficients (Kd).
  • Biotic/abiotic degradation : Perform OECD 301/307 tests to assess hydrolysis, photolysis, and microbial degradation rates.
  • Trophic transfer studies : Use model organisms (e.g., Daphnia magna, zebrafish) to quantify bioaccumulation and acute/chronic toxicity.
    Prioritize LC-MS/MS for trace-level detection in environmental matrices .

Q. How can researchers address discrepancies in bioactivity data across in vitro and in vivo studies?

  • Dose-response reevaluation : Ensure pharmacokinetic (PK) parameters (e.g., bioavailability, half-life) are optimized for in vivo models.
  • Metabolite profiling : Identify active/inactive metabolites via liver microsome assays and correlate with observed efficacy .
  • QSAR modeling : Use quantitative structure-activity relationships to predict bioactivity cliffs and refine molecular modifications .

Q. What advanced techniques are suitable for studying the compound’s interaction with biological targets?

  • Surface plasmon resonance (SPR) : Measure binding kinetics (ka, kd) to receptors like GABA-A for benzodiazepine analogs .
  • Cryo-EM/X-ray crystallography : Resolve binding modes at atomic resolution .
  • Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions .

Methodological Challenges and Solutions

Q. How should researchers design cross-disciplinary studies integrating synthesis, computational modeling, and bioactivity testing?

Adopt a workflow:

Synthesis : Optimize routes for scalability and purity.

In silico screening : Use molecular docking (AutoDock Vina) to prioritize analogs for synthesis .

Biological validation : Test top candidates in cell-based assays (e.g., cytotoxicity, target inhibition).

Iterative refinement : Feed bioactivity data back into QSAR models to guide structural optimization .

Q. What statistical approaches are critical for analyzing dose-response or environmental exposure data?

  • ANOVA with post-hoc tests : Compare treatment groups in bioactivity studies (e.g., EC50 values) .
  • Multivariate regression : Identify confounding variables in environmental fate data (e.g., pH, organic carbon content) .
  • Bayesian modeling : Predict ecological risks under uncertainty using probabilistic distributions .

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